2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazole ring . The prop-2-yn-1-yl group can be introduced via a nucleophilic substitution reaction using propargyl bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Solvent-free synthesis methods have also been explored to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Propargyl bromide, alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .
Scientific Research Applications
2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A related compound with similar biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit a wide range of biological activities.
Uniqueness
2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid is unique due to its specific structural features, such as the presence of the prop-2-yn-1-yl group and the thiazole ring. These features contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H8N2O2S |
---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-[methyl(prop-2-ynyl)amino]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2S/c1-3-4-10(2)8-9-5-6(13-8)7(11)12/h1,5H,4H2,2H3,(H,11,12) |
InChI Key |
CBZMFWAEJKQQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=NC=C(S1)C(=O)O |
Origin of Product |
United States |
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